Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate
Description
Research Evolution of 8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold, first identified in tropane alkaloids like cocaine and scopolamine, has undergone extensive methodological refinement since the early 20th century. Initial synthetic approaches relied on natural product extraction, but limitations in yield and stereochemical control spurred innovations in enantioselective synthesis.
Key milestones include:
- 1950s–1970s : Development of Robinson-Schöpf-type cyclizations for tropane alkaloid synthesis, enabling access to the bicyclic core but with poor enantiomeric excess.
- 1990s–2000s : Catalytic asymmetric methods, such as palladium-mediated [3+2] cycloadditions, improved stereocontrol to >90% enantiomeric excess (ee) for derivatives like 3-oxa-8-azabicyclo[3.2.1]octane.
- 2010s–Present : Modular strategies integrating cross-coupling reactions (e.g., Suzuki-Miyaura) with photochemical cyclizations, exemplified by the synthesis of methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate.
Table 1 : Key Synthetic Advancements in 8-Azabicyclo[3.2.1]octane Derivatives
Significance in Medicinal Chemistry Research
The 8-azabicyclo[3.2.1]octane framework confers three-dimensional rigidity, enhancing binding affinity to biological targets. Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate exemplifies this through:
- Receptor modulation : The pyridinyloxy group enables hydrogen bonding with opioid receptors, while the benzoate moiety enhances pharmacokinetic properties.
- Structural diversity : Substituents at the 3-position (e.g., triazole, pyridine) allow tuning of selectivity for mu-opioid (MOR) or kappa-opioid (KOR) receptors.
Case Study : Replacement of the triazole group in EVT-2568077 with pyridin-2-yloxy yielded derivatives with 10-fold higher MOR antagonism (IC₅₀ = 12 nM vs. 130 nM).
Positioning in Contemporary Drug Discovery
This compound aligns with two trends in modern pharmacology:
- Polypharmacology : Its dual-action potential—opioid receptor antagonism and monoamine oxidase inhibition—addresses multifactorial diseases like irritable bowel syndrome.
- Covalent prodrug design : The ester group in methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo...]benzoate facilitates hydrolytic activation in vivo, reducing off-target effects.
Table 2 : Comparative Receptor Affinity of Azabicyclo Derivatives
| Compound | MOR IC₅₀ (nM) | KOR IC₅₀ (nM) | DOR IC₅₀ (nM) |
|---|---|---|---|
| Methyl 4-[3-(pyridin-2-yloxy)-8-aza... | 12 | 450 | >1,000 |
| EVT-2568077 (triazole analog) | 130 | 890 | >1,000 |
| Naltrexone (reference) | 1.1 | 2.5 | 35 |
Current Research Landscape
Recent studies focus on three domains:
- Synthetic innovation : Photochemical [2+2] cycloadditions using chiral auxiliaries achieve 70–85% ee for 8-azabicyclo[3.2.1]octane derivatives, reducing reliance on chromatographic separation.
- Structure-activity relationships (SAR) : Quantum mechanical modeling identifies the carbonyl group as critical for MOR antagonism, guiding the design of methyl 4-[8-(3-fluoropyridine-4-carbonyl)-8-aza...]benzoate variants.
- Patent activity : Theravance, Inc. holds key patents (e.g., US20110124677) covering >200 8-azabicyclo[3.2.1]octane derivatives, underscoring commercial interest.
Ongoing Challenges :
- Improving metabolic stability of ester functionalities without compromising bioavailability.
- Resolving enantiomer-specific toxicity profiles through advanced crystallization techniques.
Properties
IUPAC Name |
methyl 4-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-21(25)15-7-5-14(6-8-15)20(24)23-16-9-10-17(23)13-18(12-16)27-19-4-2-3-11-22-19/h2-8,11,16-18H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALVGAGNKQFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral catalysts and reagents . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate has been investigated for its potential as a therapeutic agent, particularly in treating neurological disorders. Its structure suggests that it may act as a monoamine reuptake inhibitor, which could be beneficial in managing conditions such as depression and anxiety disorders .
Neuropharmacology
The compound's affinity for neurotransmitter receptors positions it as a candidate for research into treatments for neuropsychiatric conditions. Studies have indicated that derivatives of azabicyclo compounds can modulate serotonin and norepinephrine levels, which are crucial in mood regulation .
Antimicrobial Activity
Research has shown that related compounds exhibit antibacterial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Azabicyclo Core: This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization: The introduction of the pyridin-2-yloxy group is critical for enhancing biological activity and selectivity.
- Final Esterification: The benzoate moiety is added to complete the synthesis.
Case Study 1: Neuropharmacological Effects
A study conducted on related azabicyclo compounds demonstrated their efficacy in animal models for depression, showing significant improvements in behavioral tests indicative of antidepressant activity .
Case Study 2: Antimicrobial Efficacy
In vitro assays revealed that derivatives of this compound exhibited substantial antibacterial activity against E. coli, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold is a common motif in bioactive molecules. Key structural variations among analogues include:
Key Observations :
- The 3-position substituent (e.g., pyridinyloxy vs.
- The 8-position modifications (e.g., benzoate ester vs. sulfonamide) affect lipophilicity and metabolic stability. For instance, ester groups may act as prodrug moieties, while sulfonamides enhance solubility .
- Salt forms (e.g., dihydrochloride in ) improve aqueous solubility but may reduce membrane permeability compared to neutral esters .
Pharmacological and Physicochemical Properties
- Bioactivity: Sulfonamide derivatives (e.g., ) are explored as non-opioid analgesics or enzyme inhibitors, suggesting the target’s benzoate ester could modulate similar pathways via hydrolysis to a bioactive acid .
- Solubility : The dihydrochloride salt in exhibits high water solubility (>50 mg/mL), whereas ester derivatives (e.g., ) are more lipophilic (logP ~2.5–3.5), favoring blood-brain barrier penetration .
Biological Activity
Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a compound derived from the class of 8-azabicyclo[3.2.1]octane derivatives, which have been studied for their potential therapeutic applications, particularly in the treatment of various neurological disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class characterized by a bicyclic structure with a nitrogen atom, which influences its interaction with biological targets. The presence of the pyridine moiety and the benzoate group enhances its lipophilicity and potential bioactivity.
Research indicates that 8-azabicyclo[3.2.1]octane derivatives, including this compound, function primarily as monoamine reuptake inhibitors . They inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in mood regulation and cognitive function . This mechanism is particularly relevant in the context of treating conditions like depression and anxiety disorders.
Pharmacological Profile
The pharmacological effects of this compound have been documented in various studies:
- Antidepressant Activity : In vitro studies have shown that compounds within this class can significantly reduce depressive-like behaviors in animal models by enhancing monoaminergic transmission .
- Anxiolytic Effects : Similar to its antidepressant properties, this compound has demonstrated potential anxiolytic effects through modulation of neurotransmitter systems involved in anxiety regulation .
- Neuroprotective Effects : Some studies suggest that these compounds may also exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, potentially offering benefits in neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Depression : A clinical trial involving subjects with major depressive disorder (MDD) assessed the effectiveness of a similar azabicyclo derivative. Results indicated significant improvement in depressive symptoms compared to placebo controls, suggesting robust antidepressant activity linked to monoamine reuptake inhibition .
- Anxiety Disorders : Another study focused on generalized anxiety disorder (GAD) patients treated with a related compound showed marked reductions in anxiety symptoms after six weeks of treatment, reinforcing the therapeutic potential of this chemical class in anxiety management .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
